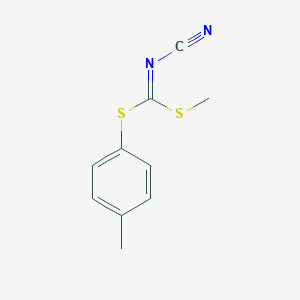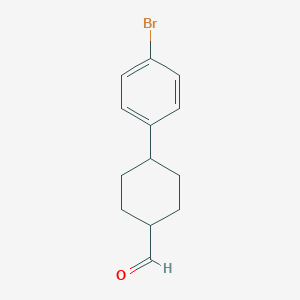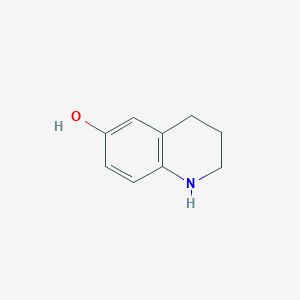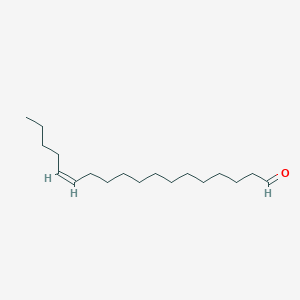
3-((3S,4S)-3,4-Dimetilpiperidin-4-il)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex phenolic compounds often involves strategic reactions that introduce various substituents to the phenol core. For instance, the synthesis of 2-(inden-3-yl)-4,6-di-tert-butylphenol and its derivatives was achieved through reactions that introduced methyl groups at specific positions on the indenyl ring . Similarly, the synthesis of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts involved breaking the symmetry of a related molecule to prevent centrosymmetrical arrangement in the crystalline state . Another example is the regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, which was accomplished using a Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane . These methods highlight the versatility of synthetic approaches in creating phenolic compounds with varying substituents and structural complexities.
Molecular Structure Analysis
The molecular structures of these phenolic compounds are characterized by their substituents and the spatial arrangement of these groups. X-ray diffraction studies have revealed the solid-state structures of certain indenyl-phenol derivatives, showing torsion angles between the vinyl group and phenoxy ring, and the presence of different diastereoisomers in the solid state . The molecular structure of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts was determined to be influenced by the counterions present, which led to different crystal packing arrangements . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of phenolic compounds is significantly influenced by the substituents attached to the phenol core. For example, the introduction of methyl groups can restrict rotation around certain bonds, as observed in the NMR spectra of indenyl-phenol derivatives . The reaction of phenols with [CpTiCl3] in the presence of pyridine has been used to generate mono-aryloxides, indicating the potential for these phenols to participate in complexation reactions . The choice of counterions in the synthesis of phenolate salts can also affect the resulting chemical structure and its properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are determined by their molecular structure and the nature of their substituents. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a nonylphenol isomer were determined to predict its behavior in aquatic ecosystems . These properties are essential for understanding the environmental impact and distribution of such compounds. The presence of different diastereoisomers in solution and their stability at high temperatures can also provide insights into the physical properties of these molecules .
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
3-((3S,4S)-3,4-Dimetilpiperidin-4-il)fenol: ha demostrado propiedades antibacterianas significativas. Los investigadores han sintetizado nanopartículas de plata (AgNPs) utilizando un extracto etanólico de hojas de la planta medicinal Silybum marianum (comúnmente conocida como cardo mariano). Estas AgNPs exhiben actividad antibacteriana contra patógenos como Escherichia coli, Salmonella typhi, Vibrio cholera y Proteus vulgaris . Las posibles aplicaciones incluyen el desarrollo de agentes antiinfecciosos y la mejora de la cicatrización de heridas.
Síntesis Enantioselectiva de Epóxidos
En presencia de N-óxido de 4-fenilpiridina (4-PPNO), se ha logrado la síntesis enantioselectiva de 3S, 4S-epóxido utilizando catalizadores S,S-Jacobsen. Este compuesto tiene un gran potencial en la síntesis farmacéutica y la química quiral .
Síntesis Natural de (3S,4S)-Cetosas
Los investigadores han optimizado la síntesis de cetosas naturales (3S,4S) (como L-ribulosa, D-tagatosa y L-psicosa) a partir de (2S)-hidroxi-aldehído utilizando enzimas específicas. Estas cetosas tienen aplicaciones en las industrias alimentaria y farmacéutica .
Propiedades
IUPAC Name |
3-[(3S,4S)-3,4-dimethylpiperidin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-MFKMUULPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119193-27-0 |
Source


|
| Record name | rel-3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119193-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














